3-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide
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Overview
Description
4-Butoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is a complex organic compound that combines the structural elements of butoxybenzaldehyde and benzisothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone typically involves the condensation reaction between 4-butoxybenzaldehyde and 1,1-dioxo-1H-1,2-benzisothiazol-3-ylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Butoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of 4-butoxybenzoic acid.
Reduction: Formation of 4-butoxybenzylhydrazine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Butoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone involves its interaction with specific molecular targets. The benzisothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone
- 4-Fluorobenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone
- 4-Nitrobenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone
Uniqueness
4-Butoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C18H19N3O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C18H19N3O3S/c1-2-3-12-24-15-10-8-14(9-11-15)13-19-20-18-16-6-4-5-7-17(16)25(22,23)21-18/h4-11,13H,2-3,12H2,1H3,(H,20,21)/b19-13+ |
InChI Key |
AQZMQEUUAOAVHM-CPNJWEJPSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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